molecular formula C20H17NO6S B4705290 3-({2-METHOXY-4-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID

3-({2-METHOXY-4-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID

Cat. No.: B4705290
M. Wt: 399.4 g/mol
InChI Key: XREWGPMRYPRHNP-LICLKQGHSA-N
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Description

3-({2-METHOXY-4-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID is a complex organic compound with a unique structure that combines a benzoic acid moiety with a thiazolidine ring

Properties

IUPAC Name

3-[[2-methoxy-4-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6S/c1-21-18(22)17(28-20(21)25)10-12-6-7-15(16(9-12)26-2)27-11-13-4-3-5-14(8-13)19(23)24/h3-10H,11H2,1-2H3,(H,23,24)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREWGPMRYPRHNP-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-METHOXY-4-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidine ring.

    Aldol Condensation: The thiazolidine ring is then subjected to an aldol condensation with an appropriate aldehyde to introduce the methylene bridge.

    Etherification: The phenolic hydroxyl group is etherified with methoxybenzyl chloride in the presence of a base to form the phenoxy linkage.

    Carboxylation: Finally, the benzoic acid moiety is introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the thiazolidine ring.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

3-({2-METHOXY-4-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID has several research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or antimicrobial agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways involving thiazolidine derivatives.

Mechanism of Action

The mechanism of action of 3-({2-METHOXY-4-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes that are involved in inflammatory pathways, thereby reducing inflammation.

    Metal Chelation: Its ability to chelate metals can disrupt metal-dependent biological processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    3-({2-METHOXY-4-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID: shares similarities with other thiazolidine derivatives and benzoic acid derivatives.

Uniqueness

    Structural Complexity: The combination of a thiazolidine ring with a benzoic acid moiety and a methoxyphenyl group makes this compound unique.

    Versatility: Its ability to undergo various chemical reactions and form stable complexes with metals sets it apart from simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({2-METHOXY-4-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
3-({2-METHOXY-4-[(3-METHYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}METHYL)BENZOIC ACID

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